4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diethylaminoethyl side chain, and a carboxylic acid functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be introduced through nucleophilic substitution reactions using diethylamine and an appropriate alkylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Amino-1H-pyrazole-3-carboxylic acid: Investigated for its potential antimicrobial activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-chloro-1-[2-(diethylamino)ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-13(4-2)5-6-14-7-8(11)9(12-14)10(15)16/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
SSZWRQNVJQHTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=C(C(=N1)C(=O)O)Cl |
Origin of Product |
United States |
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